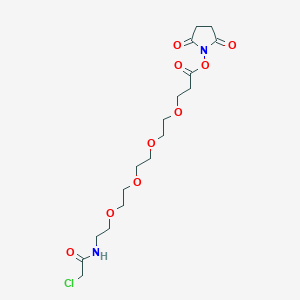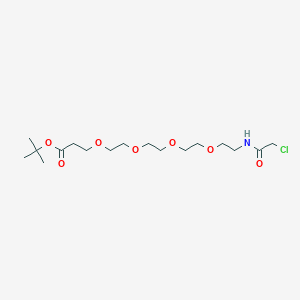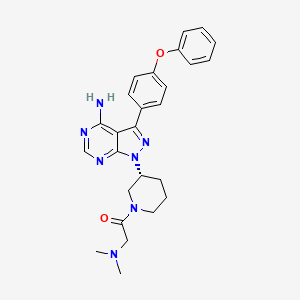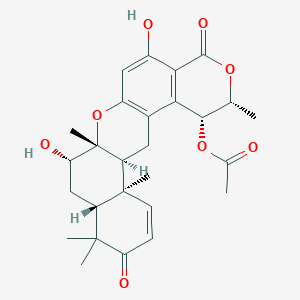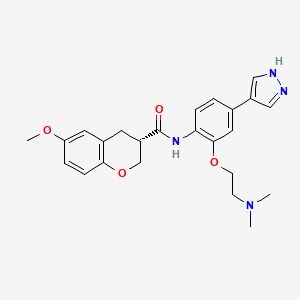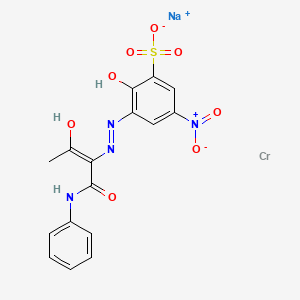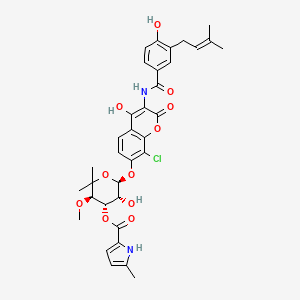
Clorobiocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氯生物碱是一种氨基香豆素类抗生素,以其对细菌 DNA 促旋酶的强抑制效应而闻名。 它是革兰氏阳性细菌玫瑰红链霉菌产生的,在结构上与其他氨基香豆素类抗生素如新霉素和香豆霉素 A1 相关 .
准备方法
合成路线和反应条件: 氯生物碱是通过复杂的生物合成途径合成的,该途径涉及多个酶促步骤。 关键步骤包括氨基香豆素核的形成、脱氧糖的连接和吡咯部分的掺入 . 生物合成涉及 CloN5、CloN1、CloN2 和 CloN7 等酶,它们促进吡咯基-2-羧基部分的转移和甲基化 .
工业生产方法: 氯生物碱的工业生产通常涉及在受控条件下发酵玫瑰红链霉菌。 基因工程技术已被用于通过操纵调控基因和优化发酵条件来提高氯生物碱的产量 .
化学反应分析
反应类型: 氯生物碱会经历各种化学反应,包括卤化、甲基化和糖基化。 卤化步骤涉及将氯原子掺入氨基香豆素核中,该步骤由 Clo-hal 酶催化 .
常用试剂和条件:
卤化: 溴化钾可用于用溴取代氯,生成溴生物碱.
主要产物:
溴生物碱: 氯生物碱的溴化衍生物,具有类似的抗菌活性.
羟基化氯生物碱: 吡咯部分上具有额外羟基的衍生物.
科学研究应用
作用机制
氯生物碱通过抑制 DNA 促旋酶发挥其抗菌作用,特别针对该酶的 B 亚基。 这种抑制阻止了细菌 DNA 的 ATP 依赖性超螺旋,从而破坏了 DNA 复制和转录 . 氯生物碱与 DNA 促旋酶的结合是由其氨基香豆素核和吡咯基-2-羧基部分促进的 .
相似化合物的比较
氯生物碱在结构和功能上与其他氨基香豆素类抗生素类似,例如:
新霉素: 也抑制 DNA 促旋酶,但具有不同的活性谱和临床应用.
香豆霉素 A1: 另一种具有类似作用机制但结构特征不同的氨基香豆素类抗生素.
独特性: 氯生物碱因其对 DNA 促旋酶的强抑制效应及其通过基因操作产生具有增强抗菌活性的新型衍生物的潜力而独一无二 .
类似化合物:
- 新霉素
- 香豆霉素 A1
- 溴生物碱(氯生物碱的衍生物)
属性
CAS 编号 |
39868-96-7 |
|---|---|
分子式 |
C35H37ClN2O11 |
分子量 |
697.1 g/mol |
IUPAC 名称 |
[6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C35H37ClN2O11/c1-16(2)7-9-18-15-19(10-13-22(18)39)31(42)38-25-26(40)20-11-14-23(24(36)28(20)47-33(25)44)46-34-27(41)29(30(45-6)35(4,5)49-34)48-32(43)21-12-8-17(3)37-21/h7-8,10-15,27,29-30,34,37,39-41H,9H2,1-6H3,(H,38,42) |
InChI 键 |
FJAQNRBDVKIIKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |
手性 SMILES |
CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |
规范 SMILES |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Clorobiocin; RP 18631; RP-18631; RP18631; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


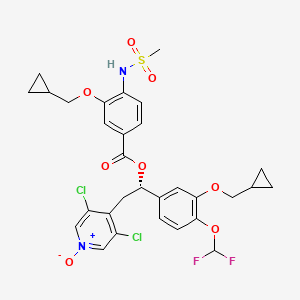


![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride](/img/structure/B606648.png)
